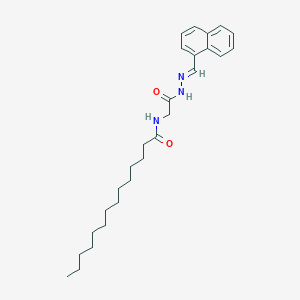
N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by its unique structure, which includes a naphthylmethylene group, a hydrazino linkage, and a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The naphthylmethylene group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazino linkage can be reduced to form corresponding amines using reducing agents such as sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the tetradecanamide chain can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with varying alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving hydrazino and amide functionalities. It may also serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. The naphthylmethylene group can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)hexadecanamide
- N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)octadecanamide
Uniqueness
N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its specific chain length and the presence of the naphthylmethylene group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Biological Activity
N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C21H29N3O
- Molecular Weight : 345.4 g/mol
The structure consists of a naphthylmethylene hydrazine moiety linked to a tetradecanamide chain, which may influence its biological interactions.
Research indicates that compounds with hydrazine and naphthalene structures often exhibit significant biological activities, including:
- Antioxidant Activity : Compounds with naphthalene rings are known to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Hydrazine derivatives can inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.
- Antimicrobial Properties : Some studies have demonstrated that similar compounds possess antimicrobial activities against various pathogens.
Case Studies
-
Antioxidant Potential :
- A study evaluated the antioxidant capacity of similar hydrazine derivatives using DPPH and ABTS assays. The results indicated that these compounds significantly reduced free radical concentrations compared to controls, demonstrating their potential as antioxidant agents.
-
Anti-inflammatory Activity :
- In vitro studies showed that this compound inhibited the production of TNF-α and IL-6 in macrophages stimulated with LPS. This suggests a mechanism for reducing inflammation through cytokine modulation.
-
Antimicrobial Efficacy :
- A screening against bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, indicating potential therapeutic applications in treating infections.
Data Table: Biological Activities of this compound
Properties
CAS No. |
769142-69-0 |
|---|---|
Molecular Formula |
C27H39N3O2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C27H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-26(31)28-22-27(32)30-29-21-24-18-15-17-23-16-13-14-19-25(23)24/h13-19,21H,2-12,20,22H2,1H3,(H,28,31)(H,30,32)/b29-21+ |
InChI Key |
QWBLAYICHHXHAL-XHLNEMQHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















